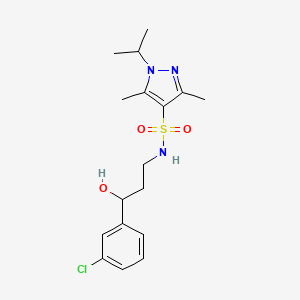

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide

描述

This compound is a pyrazole-sulfonamide derivative characterized by a 3-chlorophenyl group attached to a hydroxypropyl chain, a 1-isopropyl-3,5-dimethyl-substituted pyrazole ring, and a sulfonamide moiety. The hydroxypropyl group introduces hydrogen-bonding capacity, while the isopropyl and dimethyl groups enhance lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability .

属性

IUPAC Name |

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-3,5-dimethyl-1-propan-2-ylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24ClN3O3S/c1-11(2)21-13(4)17(12(3)20-21)25(23,24)19-9-8-16(22)14-6-5-7-15(18)10-14/h5-7,10-11,16,19,22H,8-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNOVUGAJJWKFFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(C)C)C)S(=O)(=O)NCCC(C2=CC(=CC=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3-chlorophenyl)-3-hydroxypropyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the sulfonamide group, and the attachment of the chlorophenyl and hydroxypropyl groups. Common reagents used in these reactions include chlorinating agents, sulfonating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

化学反应分析

Types of Reactions

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of substituted chlorophenyl derivatives.

科学研究应用

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide has various applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of N-(3-(3-chlorophenyl)-3-hydroxypropyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor functions. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

相似化合物的比较

Comparison with Similar Pyrazole-Sulfonamide Derivatives

Key Observations :

- Dichlorophenyl (Compound 26) lowers yield (55%), likely due to steric hindrance .

- Melting Points : Trimethylpyrazole derivatives (Compounds 25, 26) have higher melting points than butyl-substituted analogs (Compound 27), indicating enhanced crystallinity from symmetrical substitution. The target compound’s hydroxypropyl group may further increase melting points via hydrogen bonding.

Spectroscopic and Physicochemical Properties

Infrared (IR) Spectroscopy:

- Sulfonamide SO₂ stretches : All compounds show strong absorption at 1363–1385 cm⁻¹ (asymmetric) and 1164–1170 cm⁻¹ (symmetric) .

- Hydroxypropyl group: The target compound exhibits a broad O–H stretch (~3200–3400 cm⁻¹), absent in non-hydroxylated analogs.

Nuclear Magnetic Resonance (NMR):

- Pyrazole protons : Methyl groups on pyrazole resonate at δ 1.93–2.19 ppm (trimethyl) or δ 0.90–2.36 ppm (butyl) . The target’s isopropyl group would show a triplet (CH3) and septet (CH) in ¹H-NMR.

- Aromatic protons : 3-Chlorophenyl (target) vs. 4-chlorophenyl (Compound 25) shifts resonance due to para vs. meta substitution.

Comparison with Non-Pyrazole Sulfonamides

describes fluorinated sulfonamides (e.g., Example 57: C28H21F2N5O4S) with chromen-4-one and pyrazolo[3,4-d]pyrimidine cores. These compounds exhibit higher molecular weights (616.9 g/mol vs. ~450 g/mol for pyrazole derivatives) and fluorinated aromatic systems, which enhance metabolic stability and target affinity . However, the target compound’s simpler pyrazole scaffold may offer synthetic accessibility and tunability for structure-activity relationship studies.

Critical Analysis of Evidence Gaps

- Biological Data: None of the provided studies directly report the target compound’s bioactivity. Inferences are drawn from structural analogs.

- Quantum Mechanical Data : Computational studies (e.g., docking, DFT) are absent but would clarify electronic effects of substituents.

生物活性

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a compound belonging to the pyrazole class, known for its diverse biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazole ring substituted with various functional groups. The presence of the sulfonamide group is significant for its biological activity.

Molecular Formula

- Molecular Formula : C15H20ClN3O2S

- Molecular Weight : 335.86 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the target compound. Research indicates that these compounds can inhibit cell proliferation in various cancer cell lines.

Case Study: Antiproliferative Activity

- Cell Lines Tested : U937, MCF7, Hep-2, A549

- Methodology : CellTiter-Glo Luminescent assay was used to evaluate cell viability.

- Findings : The compound demonstrated significant antiproliferative effects with an IC50 value ranging from 3.25 µM to 42.30 µM across different cell lines .

The mechanism of action for pyrazole sulfonamides often involves:

- Inhibition of Key Enzymes : These compounds have been shown to inhibit various kinases involved in cancer progression.

- Induction of Apoptosis : Evidence suggests that they can trigger apoptotic pathways in cancer cells, leading to cell death.

Other Biological Activities

Beyond anticancer effects, this compound exhibits a range of biological activities:

- Antibacterial and Antifungal : Pyrazole derivatives have shown effectiveness against various bacterial and fungal strains.

- Anti-inflammatory Effects : They may reduce inflammation through inhibition of pro-inflammatory cytokines.

- Antioxidant Activity : Some studies suggest that these compounds can scavenge free radicals, contributing to their protective effects against oxidative stress .

Table 1: Summary of Biological Activities

Recent Advancements

Recent advancements in drug design have led to the synthesis of novel derivatives with improved efficacy and reduced toxicity profiles. These modifications aim to enhance the selectivity towards cancer cells while minimizing side effects on normal tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。